molecular formula C17H20N2O B12518534 2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol CAS No. 654645-06-4

2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B12518534
CAS No.: 654645-06-4
M. Wt: 268.35 g/mol
InChI Key: OEEDJTWPAMMVLQ-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[222]octan-3-ol is a complex organic compound that features an indole moiety fused with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves the condensation of 1-methyl-1H-indole-3-carboxaldehyde with 1-azabicyclo[2.2.2]octan-3-one. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or methanol .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol lies in its combination of the indole moiety with a bicyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

654645-06-4

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

2-[(1-methylindol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C17H20N2O/c1-18-11-13(14-4-2-3-5-15(14)18)10-16-17(20)12-6-8-19(16)9-7-12/h2-5,10-12,17,20H,6-9H2,1H3

InChI Key

OEEDJTWPAMMVLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(C4CCN3CC4)O

Origin of Product

United States

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